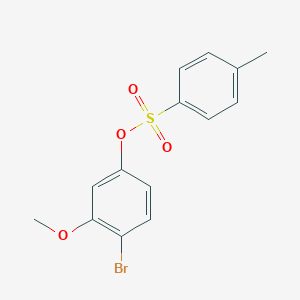
Octatriacontane
Overview
Description
Octatriacontane is a long-chain alkane hydrocarbon with the molecular formula C38H78 . It is a member of the paraffin series and is characterized by its straight-chain structure. This compound is typically found as a colorless, waxy solid at room temperature. This compound is notable for its high molecular weight and its presence in various natural and synthetic waxes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octatriacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the addition of hydrogen atoms to the unsaturated carbon bonds in the presence of a catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into liquid hydrocarbons using metal catalysts. This method is particularly useful for producing long-chain hydrocarbons from syngas derived from coal, natural gas, or biomass.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced to smaller alkanes through cracking processes.
Substitution: Halogenation is a common substitution reaction for this compound, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule. This reaction usually requires ultraviolet light or high temperatures to proceed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with metal catalysts
Substitution: Chlorine (Cl2), bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Smaller alkanes
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: Octatriacontane is used as a reference standard in analytical chemistry for the calibration of gas chromatography and mass spectrometry instruments. Its well-defined structure and high purity make it an ideal compound for these purposes.
Biology: In biological research, this compound is studied for its role in the formation of natural waxes and its potential impact on cell membrane properties. It is also used in the study of lipid bilayers and their interactions with proteins and other biomolecules.
Medicine: While this compound itself is not commonly used in medicine, its derivatives and related compounds are investigated for their potential therapeutic properties, including their use as drug delivery vehicles and in the formulation of topical ointments and creams.
Industry: this compound is utilized in the production of high-performance lubricants, waxes, and coatings. Its stability and hydrophobic nature make it suitable for applications in the automotive, aerospace, and electronics industries.
Mechanism of Action
The mechanism of action of octatriacontane primarily involves its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits strong hydrophobic interactions, which contribute to its role in forming protective coatings and barriers. In biological systems, this compound can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
- Hexatriacontane (C36H74)
- Tetratriacontane (C34H70)
- Dotriacontane (C32H66)
Comparison: Octatriacontane is unique among its similar compounds due to its longer carbon chain, which imparts distinct physical properties such as higher melting point and greater hydrophobicity. These characteristics make it particularly useful in applications requiring high thermal stability and water resistance. Compared to shorter-chain alkanes, this compound forms more stable and durable waxes and coatings.
Properties
IUPAC Name |
octatriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCQBBZBGYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064592 | |
| Record name | Octatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7194-85-6 | |
| Record name | Octatriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octatriacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octatriacontane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octatriacontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTATRIACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F9P0JAC5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


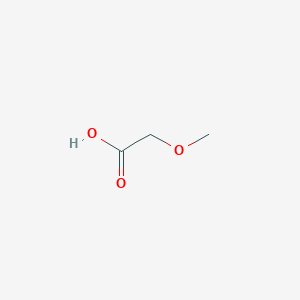
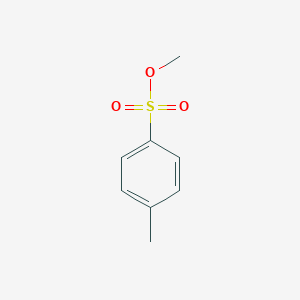
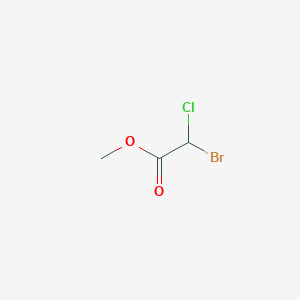
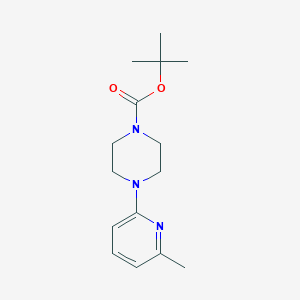
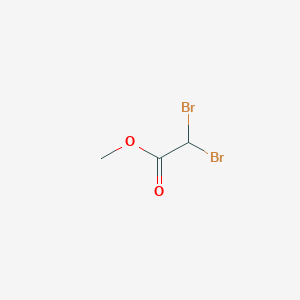
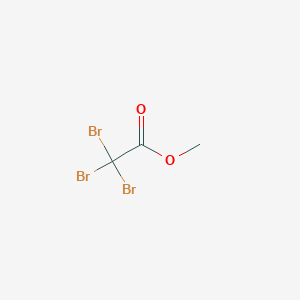


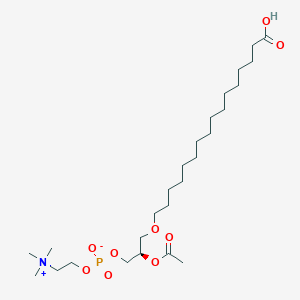

![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)


